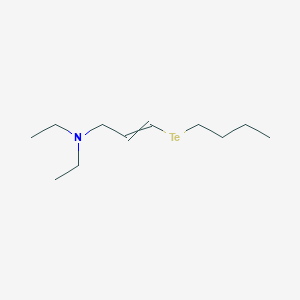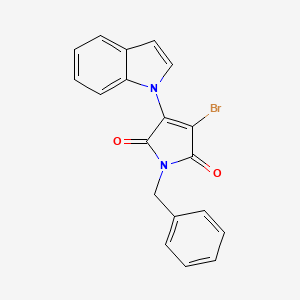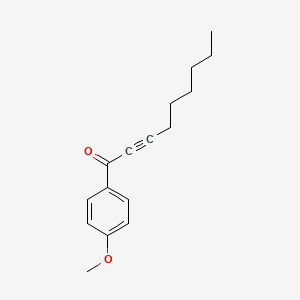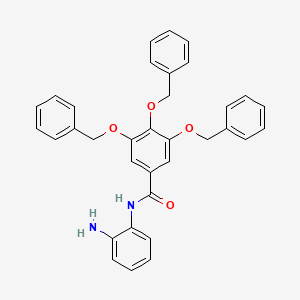
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a prop-2-en-1-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of butyltellurium trichloride with N,N-diethylprop-2-en-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Advanced purification techniques, such as recrystallization and distillation, may be employed to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The butyltellanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds with different functional groups replacing the butyltellanyl group.
Wissenschaftliche Forschungsanwendungen
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially affecting their function. The compound may also participate in redox reactions, altering the oxidative state of biological systems and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Butylselenyl)-N,N-diethylprop-2-en-1-amine: Similar structure with selenium instead of tellurium.
3-(Butylthio)-N,N-diethylprop-2-en-1-amine: Similar structure with sulfur instead of tellurium.
3-(Butylsilyl)-N,N-diethylprop-2-en-1-amine: Similar structure with silicon instead of tellurium.
Uniqueness
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and silicon analogs. Tellurium compounds often exhibit different reactivity and stability, making them valuable in specific applications where other elements may not be suitable.
Eigenschaften
CAS-Nummer |
616228-65-0 |
|---|---|
Molekularformel |
C11H23NTe |
Molekulargewicht |
296.9 g/mol |
IUPAC-Name |
3-butyltellanyl-N,N-diethylprop-2-en-1-amine |
InChI |
InChI=1S/C11H23NTe/c1-4-7-10-13-11-8-9-12(5-2)6-3/h8,11H,4-7,9-10H2,1-3H3 |
InChI-Schlüssel |
BRQFNSMBVYLQKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Te]C=CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)


![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)


![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)




